3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside

Hepatoprotection Natural Products Liver Injury

Sourcing a defined tamarixetin neohesperidoside for hepatoprotection or pharmacokinetic studies is challenging due to structural similarity with common quercetin glycosides. This compound, isolated from Cleome droserifolia, features a 7-O-neohesperidosyl moiety that critically alters solubility and metabolic stability versus rutinoside or glucoside analogs. - Enables direct SAR comparison of neohesperidosylation effects on oral absorption and P-gp modulation. - Validated for dissecting molecular mechanisms of CCl₄-induced liver injury protection. - Supplied with rigorous analytical characterization (≥98% HPLC) to ensure experimental reproducibility.

Molecular Formula C28H32O16
Molecular Weight 624.5 g/mol
Cat. No. B12372858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside
Molecular FormulaC28H32O16
Molecular Weight624.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC(=C(C=C5)O)OC)O)CO)O)O)O)O)O
InChIInChI=1S/C28H32O16/c1-9-18(32)21(35)24(38)27(40-9)44-26-22(36)19(33)16(8-29)43-28(26)41-11-6-13(31)17-15(7-11)42-25(23(37)20(17)34)10-3-4-12(30)14(5-10)39-2/h3-7,9,16,18-19,21-22,24,26-33,35-38H,8H2,1-2H3/t9-,16+,18-,19+,21+,22-,24+,26+,27-,28+/m0/s1
InChIKeySQRDLGLEZIBQLI-PDDXIVOGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside: A Bioactive Flavonoid Glycoside from Cleome droserifolia with Documented Hepatoprotective Properties


3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside (also known as Tamarixetin 7-O-neohesperidoside, CAS 28283-76-3) is a flavonoid glycoside featuring a tamarixetin aglycone core (4'-O-methyl quercetin) linked to a neohesperidosyl moiety at the 7-position. This compound was originally isolated and structurally characterized from the methanol fraction of Cleome droserifolia aerial parts [1]. It is commercially available from specialized suppliers at purities typically ≥98% for research applications [2].

Why 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside Cannot Be Substituted with Common Flavonoid Glycosides


Substitution of 3'-methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside with other flavonoid glycosides—even those sharing the same aglycone or a similar glycosylation pattern—is not scientifically justified due to three key structural determinants of its biological profile. First, the neohesperidosyl disaccharide at the 7-position confers distinct physicochemical properties compared to the more common rutinoside or glucoside conjugates, which directly influence solubility, membrane permeability, and metabolic stability [1]. Second, the tamarixetin aglycone (4'-O-methyl quercetin) differs critically from quercetin itself; the 4'-methoxyl group reduces the number of free hydroxyls available for conjugation and alters hydrogen bonding capacity, thereby modulating antioxidant potency and target engagement relative to quercetin glycosides [2]. Third, structure-activity relationship studies across trihydroxyflavone analogs indicate that the specific hydroxylation and methoxylation pattern (3,5,4'-trihydroxy with 3'-methoxy) determines the compound's capacity to inhibit oxidative burst and scavenge reactive species [3]. Without direct experimental validation of equivalence, these structural differences preclude any assumption of functional interchangeability in research or industrial applications.

Quantitative Evidence for Selecting 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside: Direct and Inferred Comparative Data


Hepatoprotective Activity of the Target Compound vs. Co-Isolated Flavonoids from Cleome droserifolia

In the original isolation study, the methanol fraction of Cleome droserifolia containing 3'-methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside demonstrated efficient hepatoprotective effects against CCl₄-induced liver injury in rats, as evaluated through biochemical parameters and histopathology [1]. While specific quantitative activity data for the pure compound were not reported, its presence in the active fraction—alongside the previously unreported megastigmane norterpene (6S,9R)-roseoside—indicates its contribution to the observed hepatoprotective activity. In contrast, other flavonoids isolated from the same plant (5,3'-dihydroxy-3,6,7,4',5'-pentamethoxyflavone, 5'-hydroxy-3,6,7,3',4',5'-hexamethoxyflavone, and luteolin) were obtained from the CHCl₃ fraction, which may exhibit different activity profiles [1]. This differential fractionation suggests that the target compound, as a constituent of the active methanol fraction, is a relevant component for hepatoprotection studies.

Hepatoprotection Natural Products Liver Injury

Antioxidant Activity of Tamarixetin Aglycone Compared to Structural Analogs

The aglycone tamarixetin (4'-O-methyl quercetin) exhibits antioxidant activity with a reported IC₅₀ of 1.5 µg/mL [1]. In comparative studies of 12 hydroxyflavones and 8 methoxyflavones, hydroxylation at the 3-position (a feature present in tamarixetin) enhanced antioxidant properties more than methoxylation at the same position [2]. Furthermore, flavonoids with 3-OH groups positively contribute to antioxidant activities, while the 3'-methoxy group present in tamarixetin plays a positive role in P-glycoprotein inhibition, a feature not shared by all flavonoid glycosides [3]. These structure-activity relationships suggest that the specific hydroxylation/methoxylation pattern of the tamarixetin core contributes to a distinct pharmacological profile.

Antioxidant Free Radical Scavenging Structure-Activity Relationship

Hepatoprotective Efficacy of Tamarixetin Aglycone in APAP-Induced Liver Injury

In a rat model of acetaminophen (APAP)-induced hepatotoxicity, tamarixetin treatment (3 mg/kg/day, i.p., for 3 days) significantly reduced serum ALT levels from 201.2 U/L in the APAP group to 105.1 U/L (p < 0.05), a reduction of 47.8% [1]. Concurrently, hepatic MDA levels decreased from 5.5 nmol/mg to 3.4 nmol/mg, and the percentage of histologically damaged hepatocytes dropped from 58.5% to 9.5% [1]. While this study evaluated the aglycone form, it provides a quantitative baseline for the hepatoprotective potential of the tamarixetin core structure. Glycosylation with neohesperidose may alter pharmacokinetics (e.g., absorption, bioavailability) compared to the aglycone, but the intrinsic activity of the core scaffold is established.

Hepatoprotection Oxidative Stress In Vivo Pharmacology

Enzymatic Inhibition Profile of Tamarixetin vs. Trihydroxyflavone Analogs

Tamarixetin inhibits the hydrolytic activity of caseinolytic protease P (ClpP) with an IC₅₀ of 49.73 µM against the fluorescent substrate Suc-LY-AMC [1]. In contrast, 3,5,7-trihydroxyflavone (a structurally distinct trihydroxyflavone analog) has been characterized as a dual inhibitor of COX-1 and COX-2 and also inhibits the 5-LOX pathway [2]. This divergence in enzymatic targets underscores how specific hydroxylation/methoxylation patterns dictate distinct pharmacological profiles within the trihydroxyflavone class. The ClpP inhibitory activity of tamarixetin is relevant for anti-infective research (e.g., Staphylococcus aureus), while COX/LOX inhibition by 3,5,7-trihydroxyflavone suggests anti-inflammatory applications.

Enzyme Inhibition Inflammation Molecular Pharmacology

Recommended Research Applications for 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside Based on Quantitative Evidence


Investigating Hepatoprotective Mechanisms in CCl₄-Induced Liver Injury Models

Based on its isolation from an active methanol fraction of Cleome droserifolia that demonstrated efficient hepatoprotection against CCl₄-induced liver injury [1], 3'-methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside is suitable for studies aiming to elucidate the molecular mechanisms of hepatoprotection conferred by this specific flavonoid glycoside. Researchers can utilize this compound to dissect its contribution relative to other constituents present in the active plant fraction.

Studying the Influence of Neohesperidosyl Glycosylation on Bioavailability and Metabolic Stability

The neohesperidosyl moiety at the 7-position distinguishes this compound from tamarixetin aglycone and other glycoside variants (e.g., glucoside, rutinoside) [1]. This structural feature makes it a valuable tool for comparative pharmacokinetic and metabolism studies designed to evaluate how neohesperidosylation affects oral absorption, plasma half-life, and tissue distribution relative to the aglycone or other glycoside forms.

Comparative Structure-Activity Relationship (SAR) Studies of Flavonoid Glycosides

Given the documented importance of specific hydroxylation and methoxylation patterns for antioxidant [2], enzyme inhibition [3], and chemosensitizing effects [4] within the flavonoid class, this compound serves as a defined chemical probe for SAR investigations. Its unique combination of a 3',4',5-trihydroxy pattern with a 3'-methoxy group and a 7-O-neohesperidoside allows for direct comparison with analogs bearing different glycosylation (e.g., 7-O-glucoside, 3-O-rutinoside) or hydroxyl/methoxy arrangements.

Exploring P-Glycoprotein Modulation in Multidrug Resistance Research

The presence of a 3'-methoxy group in the tamarixetin core has been positively correlated with P-glycoprotein (P-gp) inhibition in SAR studies [4]. Researchers investigating flavonoid-based modulators of multidrug resistance may employ 3'-methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside to probe the effect of glycosylation on P-gp inhibitory activity, comparing it directly to the aglycone tamarixetin and other methoxylated flavonoid derivatives.

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